1,1,1,2,3,4,4,4-Octafluorobutane

Catalog No.
S718178
CAS No.
75995-72-1
M.F
C4H2F8
M. Wt
202.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,2,3,4,4,4-Octafluorobutane

CAS Number

75995-72-1

Product Name

1,1,1,2,3,4,4,4-Octafluorobutane

IUPAC Name

1,1,1,2,3,4,4,4-octafluorobutane

Molecular Formula

C4H2F8

Molecular Weight

202.05 g/mol

InChI

InChI=1S/C4H2F8/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H

InChI Key

CFSHSCBNZAKMAT-UHFFFAOYSA-N

SMILES

C(C(C(F)(F)F)F)(C(F)(F)F)F

Canonical SMILES

C(C(C(F)(F)F)F)(C(F)(F)F)F

Physical and Chemical Properties:

  • High thermal and chemical stability: Due to the strong carbon-fluorine bond, PFB exhibits exceptional resistance to heat, degradation, and various chemical reactions. This stability makes it a valuable solvent and reaction medium in research involving harsh conditions .
  • Low boiling point and viscosity: PFB has a low boiling point (around 33-34 °C) and low viscosity, making it a suitable candidate for applications requiring volatile and low-friction liquids .
  • Inertness: PFB exhibits minimal reactivity with other chemicals, allowing it to be used as an inert carrier gas in chromatography and other analytical techniques .

Applications in Material Science:

  • Electronic industry: PFB is used as a cleaning solvent in the semiconductor industry due to its non-flammability, high purity, and ability to remove photoresists and other contaminants .
  • Fluorinated materials research: PFB serves as a precursor in the synthesis of various fluorinated materials, including polymers, lubricants, and refrigerants, owing to its readily available perfluorinated chain .

Other Potential Applications:

  • Biomedical research: PFB is being explored as a potential blood substitute due to its ability to carry oxygen and its biocompatibility properties, although further research is needed .
  • Refrigerant research: Due to its non-flammability and low environmental impact compared to traditional refrigerants, PFB is being investigated as a potential alternative refrigerant, though its high cost and potential health concerns require further evaluation .

1,1,1,2,2,3,3,4-Octafluorobutane is a fluorinated hydrocarbon compound with the molecular formula C₄H₂F₈ and a molecular weight of approximately 202.0459 g/mol. It is characterized by the presence of eight fluorine atoms attached to a butane backbone, replacing most hydrogen atoms with fluorine. This compound is part of a class known as perfluorocarbons, which are fully fluorinated hydrocarbons. Its chemical structure contributes to its unique properties, including high stability and low reactivity under normal conditions. The compound exists as a colorless gas at room temperature and can be liquefied under pressure.

  • Toxicity: Limited data exists on the specific toxicity of 1,1,1,2,3,4,4,4-Octafluorobutane.
  • Reactivity with Strong Reducing Agents: The compound can react violently with strong reducing agents such as alkali metals or alkyl lithium compounds .
  • Oxidation: Under extreme conditions, it may be oxidized by strong oxidizing agents .
  • Thermal Decomposition: At elevated temperatures or in the presence of fire, it may decompose to produce toxic gases .

The synthesis of 1,1,1,2,2,3,3,4-Octafluorobutane can be achieved through various methods:

  • Fluorination of Butanes: The most common method involves the direct fluorination of butane or its derivatives using elemental fluorine under controlled conditions to ensure selective substitution of hydrogen atoms with fluorine.
  • Electrophilic Fluorination: This method utilizes electrophilic fluorinating agents to introduce fluorine into the butane structure.
  • Rearrangement Reactions: Some synthetic routes may involve rearrangement reactions of other perfluorinated compounds to yield octafluorobutane.

1,1,1,2,2,3,3,4-Octafluorobutane has several niche applications:

  • Refrigerant: It is used in specialized refrigeration systems due to its low boiling point and non-flammability.
  • Aerosol Propellant: The compound serves as a propellant in aerosol formulations where a non-toxic and stable gas is required.
  • Dielectric Medium: Due to its electrical insulating properties, it can be utilized in high-voltage applications as a dielectric medium.

Several compounds share structural similarities with 1,1,1,2,2,3,3,4-Octafluorobutane. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
1-Hexadecafluoro-2-buteneC₄F₁₀Highly volatile; used in specialty applications
PerfluorocyclobutaneC₄F₈Used as a refrigerant; colorless gas
1-HexafluoroisobutyleneC₄F₆Used in polymer production; reactive

Uniqueness

The uniqueness of 1,1,1,2,2,3,3,4-Octafluorobutane lies in its specific arrangement of fluorine atoms which grants it distinct physical properties such as lower boiling point compared to other perfluorinated compounds. Additionally, its application versatility across refrigeration and aerosol propellants sets it apart from similar compounds that may have more limited uses.

Structural Characterization

The structural characterization of 1,1,1,2,3,4,4,4-octafluorobutane reveals a linear four-carbon chain where eight fluorine atoms are distributed in a specific asymmetric pattern [1] [5] [2]. The compound features trifluoromethyl groups at both terminal positions (carbon-1 and carbon-4), while the internal carbons (carbon-2 and carbon-3) each bear two fluorine atoms and one hydrogen atom [5] [3]. This arrangement creates the systematic name 1,1,2,2,3,3,4,4-octafluorobutane, though the compound is more commonly referenced by its asymmetric fluorine distribution pattern [1] [2].

The fundamental structural data for 1,1,1,2,3,4,4,4-octafluorobutane are presented in the following table:

PropertyValue
Molecular FormulaC₄H₂F₈
Molecular Weight (g/mol)202.05
Melting Point (°C)-79
Boiling Point (°C)45
Density (g/cm³)1.56
Physical StateClear liquid at room temperature
Refractive Index<1.3000

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 1,1,2,2,3,3,4,4-octafluorobutane, reflecting the systematic positioning of fluorine substituents on the butane backbone [2] [3]. Alternative designations include 1H,4H-octafluorobutane and 1,4-dihydrooctafluorobutane, emphasizing the presence of hydrogen atoms at the terminal carbon positions [1] [2]. Commercial designations such as Hydrofluorocarbon-338MEE and Hydrofluorocarbon-338pcc are also employed in industrial applications [2].

Bonding Properties and Electronic Structure

The bonding properties and electronic structure of 1,1,1,2,3,4,4,4-octafluorobutane are fundamentally governed by the highly electronegative fluorine atoms and their interactions with the carbon framework [6] [7]. All carbon atoms in the molecule adopt sp³ hybridization, resulting in tetrahedral geometry around each carbon center [6]. The carbon-fluorine bonds exhibit typical lengths of 1.35-1.39 Ångströms, which are shorter and stronger than carbon-hydrogen bonds due to the smaller atomic radius and higher electronegativity of fluorine [6] [7].

The electronegativity difference between carbon (2.5) and fluorine (4.0) creates highly polar carbon-fluorine bonds with significant ionic character [6] [8]. This polarity results in substantial electron density localization on the fluorine atoms, creating regions of negative charge throughout the molecule [9]. The carbon-carbon single bonds maintain typical lengths of 1.52-1.54 Ångströms, similar to those found in saturated hydrocarbons [6].

Bond angle measurements reveal deviations from ideal tetrahedral geometry due to the large size and electronegativity of fluorine atoms [6] [7]. Carbon-carbon-carbon bond angles typically range from 109° to 112°, while carbon-carbon-fluorine and fluorine-carbon-fluorine bond angles fall within 108° to 110° [6] [7]. These angular distortions reflect the steric repulsion between adjacent fluorine atoms and the polarization effects within the molecular framework [9].

Bonding PropertyValue
C-F Bond Length (Å)1.35-1.39
C-C Bond Length (Å)1.52-1.54
C-H Bond Length (Å)1.09-1.10
C-C-C Bond Angle (°)109-112
C-C-F Bond Angle (°)108-110
F-C-F Bond Angle (°)108-109
Hybridization of Carbonsp³
Electronegativity Difference (C-F)1.5

The asymmetric distribution of fluorine atoms along the carbon chain creates a permanent dipole moment in the molecule [9]. Unlike symmetrically substituted fluorinated compounds, the uneven fluorine distribution in 1,1,1,2,3,4,4,4-octafluorobutane results in a net molecular dipole, influencing its physical properties and intermolecular interactions [9].

Conformational Analysis

The conformational analysis of 1,1,1,2,3,4,4,4-octafluorobutane involves examining the rotational freedom around the carbon-carbon single bonds and the energy barriers associated with different molecular conformations [10] [11]. Similar to other substituted butanes, this compound can adopt various conformations through rotation about the central carbon-carbon bond (C2-C3) [10] [11].

The primary conformations include the anti conformation, where substituents on adjacent carbon atoms are positioned at dihedral angles of 180°, and gauche conformations, characterized by dihedral angles of approximately 60° [10] [11]. The eclipsed conformation, with dihedral angles of 0°, represents the highest energy state due to maximum steric repulsion between substituents [10] [11].

The presence of bulky fluorine atoms significantly influences the conformational preferences of 1,1,1,2,3,4,4,4-octafluorobutane [9]. Fluorine atoms, being larger than hydrogen atoms, create enhanced steric repulsion when in close proximity [9]. This increased steric hindrance raises the rotational barriers compared to the parent butane molecule and favors conformations that minimize fluorine-fluorine repulsions [9].

ConformationDescription
Anti conformationDihedral angle of 180° between substituents on adjacent carbon atoms
Gauche conformationDihedral angle of approximately 60° between substituents
Eclipsed conformationDihedral angle of 0° between substituents (highest energy)
Preferred conformationAnti conformation likely preferred to minimize F-F repulsions

The anti conformation is anticipated to be the most thermodynamically stable arrangement for 1,1,1,2,3,4,4,4-octafluorobutane [10] [9]. In this configuration, the bulky fluorine-containing groups on adjacent carbon atoms are positioned to minimize steric repulsion, resulting in the lowest energy state [10]. The energy difference between conformations is expected to be larger than in simple alkanes due to the increased size and electronegativity of fluorine substituents [9].

Computational studies of similar fluorinated compounds indicate that the conformational flexibility is restricted compared to hydrocarbon analogs [9]. The rotational barriers between conformations are elevated due to the steric interactions between fluorine atoms and the dipolar interactions arising from the polar carbon-fluorine bonds [9].

Comparative Analysis with Other Fluorinated Isomers

The comparative analysis of 1,1,1,2,3,4,4,4-octafluorobutane with other fluorinated isomers reveals significant differences in molecular structure, symmetry, and physical properties [12] [13] [14]. The primary comparison involves octafluorocyclobutane, 1,1,2,2,3,3,4,4-octafluorobutane, and 1,1,1,2,2,4,4,4-octafluorobutane [12] [13] [15].

Octafluorocyclobutane represents a cyclic isomer with the molecular formula C₄F₈ and a molecular weight of 200.03 grams per mole [13] [16]. This compound exhibits a four-membered ring structure where all carbon atoms are substituted with two fluorine atoms each [13] [16]. The cyclic nature imparts higher symmetry compared to the linear 1,1,1,2,3,4,4,4-octafluorobutane isomer [16]. The boiling point of octafluorocyclobutane is significantly lower at -6°C, reflecting the different intermolecular forces arising from its symmetric structure [14] [16].

The isomer 1,1,2,2,3,3,4,4-octafluorobutane shares the same molecular formula and molecular weight as 1,1,1,2,3,4,4,4-octafluorobutane but exhibits a different fluorine distribution pattern [5] [3]. In this isomer, each carbon atom bears two fluorine atoms, creating a more symmetric structure compared to the asymmetric distribution in 1,1,1,2,3,4,4,4-octafluorobutane [5] [3]. Both compounds exhibit identical boiling points of 45°C, indicating similar intermolecular forces despite the different fluorine arrangements [1] [5].

Property1,1,1,2,3,4,4,4-OctafluorobutaneOctafluorocyclobutane1,1,2,2,3,3,4,4-Octafluorobutane
Molecular StructureAsymmetric distribution of F atomsCyclic structure with all C-F bondsSymmetric distribution of F atoms
Molecular FormulaC₄H₂F₈C₄F₈C₄H₂F₈
Molecular Weight202.05200.03202.05
Boiling Point (°C)45-645
SymmetryLower symmetryHigher symmetryHigher symmetry
Structure TypeLinear chainCyclicLinear chain

The structural differences among these isomers result in distinct electronic properties and conformational behaviors [9]. The asymmetric fluorine distribution in 1,1,1,2,3,4,4,4-octafluorobutane creates a permanent dipole moment, whereas the more symmetric arrangements in other isomers result in reduced or eliminated dipole moments [9]. This difference influences the intermolecular interactions and physical properties such as solubility and vapor pressure [9].

The conformational flexibility varies significantly among the isomers [9]. While 1,1,1,2,3,4,4,4-octafluorobutane and 1,1,2,2,3,3,4,4-octafluorobutane both exhibit restricted rotation around carbon-carbon bonds due to fluorine-fluorine repulsions, octafluorocyclobutane possesses a rigid cyclic structure with no conformational flexibility [9] [16].

The electron density distribution patterns differ substantially among the isomers [9]. In 1,1,1,2,3,4,4,4-octafluorobutane, electron density is concentrated at the fluorine atoms with an asymmetric distribution along the molecular axis [9]. Octafluorocyclobutane exhibits a more uniform electron density distribution due to its symmetric cyclic structure [9] [16]. The 1,1,2,2,3,3,4,4-octafluorobutane isomer shows intermediate behavior with more uniform electron density distribution compared to 1,1,1,2,3,4,4,4-octafluorobutane but less than octafluorocyclobutane [9].

The molecular structure of 1,1,1,2,3,4,4,4-Octafluorobutane features a four-carbon chain with fluorine atoms at positions 1 (three fluorine atoms), 2 (one fluorine atom), 3 (one fluorine atom), and 4 (three fluorine atoms), while hydrogen atoms occupy the remaining positions at carbons 2 and 3 [1] [2]. This structural arrangement results in a molecular weight of 202.05 grams per mole [1] [3]. The extensive fluorination significantly alters the compound's properties compared to the parent hydrocarbon butane, creating a molecule with enhanced chemical stability and unique reactivity patterns [4] [2].

Physical and Chemical Properties

Fundamental Physical Parameters

Melting and Boiling Points

The boiling point of 1,1,1,2,3,4,4,4-Octafluorobutane has been reported to range from 33 to 34 degrees Celsius at standard atmospheric pressure [5] [3]. This relatively low boiling point indicates that the compound is volatile at ambient temperatures, which has significant implications for its handling, storage, and potential applications [2]. The volatility suggests that the compound exists as a gas at room temperature under standard conditions, transitioning to liquid form at slightly elevated temperatures.

Comprehensive melting point data for 1,1,1,2,3,4,4,4-Octafluorobutane was not readily available in the scientific literature reviewed. This absence of detailed thermal transition data represents a significant gap in the fundamental characterization of this compound and highlights the need for systematic experimental measurements.

Density and Phase Behavior

The density of 1,1,1,2,3,4,4,4-Octafluorobutane has been reported as 1.453 grams per cubic centimeter [5]. This relatively high density compared to non-fluorinated hydrocarbons is characteristic of fluorinated compounds, reflecting the high atomic mass of fluorine atoms. The density value suggests that the compound is significantly denser than water, which influences its environmental fate and transport properties.

Phase behavior characteristics of the compound are influenced by its molecular structure and intermolecular forces. The presence of multiple fluorine atoms creates strong carbon-fluorine bonds and affects the compound's vapor-liquid equilibrium properties. However, detailed phase diagram data and pressure-temperature relationships were not extensively documented in the available literature.

Solubility Characteristics

1,1,1,2,3,4,4,4-Octafluorobutane exhibits low solubility in water but demonstrates solubility in organic solvents [4]. This solubility pattern is characteristic of fluorinated compounds, which typically show polar hydrophobicity due to the highly polarized carbon-fluorine bonds that, paradoxically, make poor hydrogen bond acceptors [4]. The compound's limited water solubility is attributed to its hydrophobic and lipophobic nature, enhanced by the presence of fluorine atoms.

The LogP value of approximately 2.79 indicates moderate lipophilicity, suggesting limited water solubility and potential for partitioning into organic phases [2]. This partitioning behavior has implications for the compound's environmental distribution and bioaccumulation potential.

Thermodynamic Properties

Heat Capacity and Enthalpy

Comprehensive thermodynamic data for 1,1,1,2,3,4,4,4-Octafluorobutane, including heat capacity and enthalpy measurements, were not readily available in the reviewed scientific literature. This represents a significant knowledge gap that limits the understanding of the compound's thermal behavior and its applications in thermal processes.

The absence of detailed calorimetric data suggests that systematic thermodynamic studies have not been extensively conducted for this specific compound, possibly due to limited commercial interest or specialized research applications.

Critical Parameters

Critical temperature, critical pressure, and critical density values for 1,1,1,2,3,4,4,4-Octafluorobutane were not found in the available scientific literature. These fundamental thermodynamic parameters are essential for understanding the compound's behavior near the critical point and for engineering applications involving phase transitions.

The lack of critical parameter data represents a significant limitation in the thermodynamic characterization of this compound and highlights the need for experimental determination of these properties.

Vapor-Liquid Equilibrium

Vapor pressure data indicates that 1,1,1,2,3,4,4,4-Octafluorobutane has a vapor pressure of 716 mmHg at 25 degrees Celsius [5]. This relatively high vapor pressure confirms the compound's volatile nature and provides insight into its vapor-liquid equilibrium behavior at ambient conditions.

Detailed vapor-liquid equilibrium data, including temperature-dependent vapor pressures and phase diagrams, were not comprehensively documented in the available literature. Such data would be valuable for understanding the compound's behavior in various industrial and environmental conditions.

Chemical Reactivity

Electron Affinity Measurements

Specific electron affinity measurements for 1,1,1,2,3,4,4,4-Octafluorobutane were not found in the reviewed literature. However, general principles of fluorinated compound behavior suggest that the extensive fluorination would significantly influence the compound's electron affinity and related electronic properties.

The presence of multiple electronegative fluorine atoms would be expected to create electron-deficient carbon centers, potentially affecting the compound's reactivity toward nucleophilic and electrophilic species.

Stability Under Various Conditions

1,1,1,2,3,4,4,4-Octafluorobutane exhibits high thermal and chemical stability, characteristic of heavily fluorinated compounds [4] . This stability is attributed to the strong carbon-fluorine bonds, which have bond dissociation energies of approximately 485 kilojoules per mole, significantly higher than carbon-hydrogen bonds [7].

The compound demonstrates resistance to thermal decomposition and chemical degradation under normal conditions, making it persistent in environmental systems [4]. This stability is both advantageous for industrial applications requiring robust chemicals and concerning from an environmental persistence perspective.

Reactivity Patterns

Fluoroalkanes, including 1,1,1,2,3,4,4,4-Octafluorobutane, are generally the least reactive of all haloalkanes [7]. The reactivity patterns are influenced by several factors including the strength of carbon-fluorine bonds, electronegativity effects, and steric considerations.

The compound is expected to be unreactive toward nucleophilic substitution reactions due to the poor leaving group ability of fluoride and the high energy required to break carbon-fluorine bonds [7]. The electron-withdrawing nature of fluorine atoms also deactivates neighboring positions toward various chemical transformations.

Under specialized conditions, the compound may undergo reactions involving the hydrogen atoms at positions 2 and 3, which represent the most reactive sites in the molecule. However, comprehensive reactivity studies specific to this compound were not extensively documented in the available literature.

XLogP3

3.3

Dates

Last modified: 08-15-2023

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